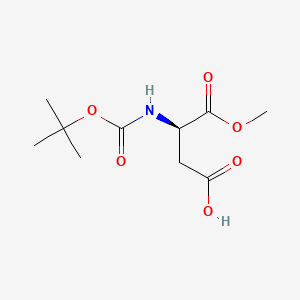

Boc-D-Asp-OMe

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R)-4-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO6/c1-10(2,3)17-9(15)11-6(5-7(12)13)8(14)16-4/h6H,5H2,1-4H3,(H,11,15)(H,12,13)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWFIVTBTZUCTQH-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137130-65-5 | |

| Record name | (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications of Boc D Asp Ome in Complex Molecular Construction

Construction of Peptides and Peptidomimetics

The D-configuration of the aspartic acid residue in Boc-D-Asp-OMe is instrumental in creating peptides and peptide-like structures with enhanced stability and unique conformational properties.

Boc-D-Asp-OMe is a valuable component in the stepwise synthesis of dipeptides and tripeptides. Methodologies have been developed for the efficient coupling of N-protected amino acids, including Boc-protected aspartic acid derivatives, with other amino acid esters to form peptide bonds. For instance, a titanium tetrachloride-based method has been shown to be effective for the synthesis of N-Boc-protected dipeptides. rsc.org This approach allows for the formation of the peptide bond under mild conditions, preserving the integrity of the protecting groups on both the N-terminus and the side chains. rsc.org

In one example, N-Boc-L-aspartic acid-β-t-butyl ester was successfully coupled with L-phenylalanine methyl ester to produce the dipeptide N-Boc-Asp-(OtBu)-Phe-OMe in high yield. rsc.org This demonstrates the feasibility of using Boc-protected aspartic acid derivatives in solution-phase peptide synthesis. While this specific example uses the L-enantiomer, the principles are directly applicable to the use of Boc-D-Asp-OMe for incorporating a D-aspartate residue. The preservation of stereochemical integrity at the chiral centers is a crucial aspect of these methodologies. rsc.org

Furthermore, studies on the synthesis of fluoroalkene-based dipeptide and tripeptide isosteres have utilized Boc-protected aspartic acid in their coupling strategies. beilstein-journals.org For example, the synthesis of a tripeptide isostere involved coupling Boc-Asp(OBn)-OH with a proline-valine derivative, showcasing the versatility of Boc-protected aspartic acid in creating modified peptide structures. beilstein-journals.org

The following table summarizes representative dipeptide synthesis utilizing a Boc-protected aspartic acid derivative:

| N-Terminal Amino Acid | C-Terminal Amino Acid Ester | Coupling Method | Product | Yield (%) |

| N-Boc-L-Aspartic acid-β-t-butyl ester | L-Phenylalanine methyl ester hydrochloride | TiCl4 in pyridine | N-Boc-Asp-(OtBu)-Phe-OMe | 84 |

Table based on data from a study on TiCl4-assisted dipeptide synthesis. rsc.org

Boc-D-Asp-OMe and its L-enantiomer are pivotal in the synthesis of oligo(β-peptoid)s, a class of peptide mimics with N-substituted poly-β-alanine backbones. nih.govfigshare.com These structures are of interest for biomedical applications due to their resistance to proteolytic degradation. nih.govnih.gov A key challenge in this area is the creation of polymers with well-defined structures and chirality, which is crucial for controlling their folding and function. nih.govacs.org

A novel approach utilizes aspartic acid derivatives to introduce chirality directly into the polymer backbone. nih.govfigshare.comnih.gov The synthesis involves an aza-Michael addition reaction between an aspartic acid methyl ester and an acrylate (B77674) species to create N-substituted β³-homoalanine monomers. nih.govnih.govresearchgate.net These monomers are then converted into polymerizable N-carboxyanhydrides (β-NNCAs). nih.govnih.gov The subsequent ring-opening polymerization (ROP) of these β-NNCAs yields oligo(β-peptoid)s with a defined backbone chirality inherited from the initial aspartic acid derivative. nih.govnih.govresearchgate.net

Circular dichroism (CD) spectroscopy has been used to confirm that these oligo(β-peptoid)s adopt ordered folding structures in solution, a direct consequence of the incorporated backbone chirality. nih.govacs.org This strategy represents a significant advancement in producing structurally diverse poly(β-peptoid)s. nih.gov

The following table outlines the key steps in the synthesis of oligo(β-peptoid)s using an aspartic acid derivative:

| Step | Description | Starting Material | Product |

| 1 | Aza-Michael Addition | L-Aspartic acid-1-methyl ester & Acrylate | N-substituted β³-homoalanine monomer |

| 2 | Cyclization | N-substituted β³-homoalanine monomer | N-substituted β³-homoalanine N-carboxyanhydride (β-NNCA) |

| 3 | Ring-Opening Polymerization | β-NNCA | Oligo(β-peptoid) with backbone chirality |

Table based on a facile approach to synthesize backbone chiral β-peptoid polymers. nih.govacs.org

The incorporation of D-amino acids like D-aspartate, derived from Boc-D-Asp-OMe, is a powerful strategy for creating conformationally constrained peptidomimetics. upc.edu These modified peptides often exhibit increased potency, enhanced stability against enzymatic degradation, and improved receptor selectivity. upc.edu By introducing a D-amino acid, the local conformational freedom of the peptide backbone is restricted, which can help to lock the molecule into its bioactive conformation, reducing the entropic penalty upon binding to its target. upc.edu

One of the primary ways D-aspartate residues induce conformational constraints is by promoting the formation of specific secondary structures, such as β-turns. nih.govnih.gov These turn structures are critical for the biological activity of many peptides. The defined stereochemistry of the D-aspartate residue directs the peptide chain to fold in a predictable manner. This principle is not only used to mimic natural peptide structures but also to design novel scaffolds for presenting functional groups in a precise three-dimensional arrangement. upc.edu

The synthesis of certain peptide sequences, often termed "difficult sequences," is hampered by issues such as poor solubility and inter- or intra-chain aggregation, which can lead to incomplete reactions and low yields. rsc.org These problems are often associated with the formation of stable β-sheet structures during solid-phase peptide synthesis (SPPS). rsc.org The inclusion of D-aspartate can, in some contexts, contribute to or alleviate these challenges depending on the surrounding sequence.

A major side reaction associated with aspartic acid residues, including D-aspartate, is the formation of aspartimide. peptide.comsigmaaldrich.combiotage.com This occurs when the backbone amide nitrogen attacks the side-chain carbonyl group, particularly under the basic conditions used for Fmoc-group removal in SPPS. sigmaaldrich.combiotage.com Aspartimide formation can lead to a mixture of by-products, including the desired peptide, the corresponding β-aspartyl peptide, and epimerized products, which are often difficult to separate. sigmaaldrich.com This is especially problematic in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser. peptide.com

Strategies to mitigate aspartimide formation include:

Use of sterically hindered side-chain protecting groups: Groups that are more stable to the cleavage conditions can reduce the incidence of this side reaction. mdpi.com

Introduction of backbone-protecting groups: Attaching a temporary protecting group to the nitrogen of the preceding amino acid can prevent aspartimide formation. peptide.com

Incorporation of pseudoprolines: Converting a serine or threonine residue adjacent to the aspartate into a pseudoproline dipeptide can disrupt the secondary structures that facilitate the side reaction. peptide.comnih.gov

Role in Asymmetric Catalysis

The chiral nature of Boc-D-Asp-OMe makes it a valuable component in the design of catalysts for asymmetric reactions, where controlling the stereochemical outcome is paramount.

A significant application of aspartic acid derivatives is in the creation of novel chiral dirhodium(II) metallopeptide catalysts. nih.govnih.gov These catalysts are designed for challenging chemical transformations, such as the enantioselective amination of C(sp³)–H bonds. nih.govnih.gov This reaction is a powerful tool for introducing nitrogen into complex molecules. nih.govnih.gov

The design of these catalysts involves synthesizing tetrameric peptides that are biased to form a β-turn structure, with aspartic acid residues playing a key role. nih.govnih.gov The side-chain carboxylate of the aspartate residues serves as a ligand to coordinate with a dirhodium(II) center. nih.gov The peptide backbone acts as a chiral scaffold, creating a well-defined chiral environment around the catalytic metal core.

In a notable study, a library of 38 new chiral dirhodium(II) catalysts was generated from aspartic acid-containing β-turn-forming tetramers. nih.govnih.gov X-ray crystal structure analysis of one such complex, Rh₂(Boc-Asp-D-Pro-Acpc-Leu-OMe)₄, confirmed that the peptide ligands retain their β-turn conformation upon binding to the dirhodium(II) core. nih.gov This rigid and well-defined structure is crucial for achieving high levels of enantioselectivity. These catalysts have demonstrated state-of-the-art performance in the amination of benzylic C-H bonds, achieving enantiomeric ratios up to 95.5:4.5. nih.govnih.gov

The modular nature of this system, where different amino acids can be readily incorporated into the peptide sequence, allows for the rapid generation and screening of catalyst libraries to optimize selectivity for specific substrates. nih.govnih.gov

The following table provides an overview of the application of an aspartyl β-turn-based dirhodium(II) catalyst:

| Catalyst System | Reaction Type | Key Feature | Enantioselectivity (er) |

| Aspartyl β-Turn-Based Dirhodium(II) Metallopeptide | Benzylic C(sp³)–H Amination | Peptide scaffold induces chirality | Up to 95.5:4.5 |

Table based on research on a new class of peptide-based dirhodium(II) complexes. nih.govnih.gov

Applications in Enantioselective C(sp³)–H Amination Reactions

Boc-D-Asp-OMe is a fundamental component in the design of sophisticated peptide-based catalysts for enantioselective C(sp³)–H amination reactions. researchgate.netnih.gov These reactions are of great importance as they provide a direct method for introducing nitrogen into complex organic molecules, a common feature in many pharmaceuticals and bioactive compounds. nih.gov

Specifically, Boc-D-Asp-OMe has been incorporated into peptide ligands for dirhodium(II) catalysts. researchgate.netnih.gov These metallopeptide catalysts have demonstrated remarkable efficacy in promoting the enantioselective amination of benzylic C(sp³)–H bonds. nih.gov The modular nature of these peptide-based systems, which can be readily synthesized from components like Boc-D-Asp-OMe, allows for the rapid generation of catalyst libraries. This facilitates the optimization of catalyst structure to achieve high levels of enantioselectivity, with reported enantiomeric ratios (er) reaching up to 95.5:4.5 for challenging substrates. nih.gov

The research in this area has led to the development of a new class of dirhodium(II) complexes derived from aspartic acid-containing tetramers that form a β-turn structure. researchgate.netnih.gov The inclusion of the aspartic acid derivative is critical to the catalyst's performance.

Catalytic Mechanisms and Stereochemical Control

The stereochemical outcome of the C(sp³)–H amination reactions is intricately controlled by the structure of the peptide ligand coordinated to the dirhodium(II) center. researchgate.netnih.gov The peptide, containing residues derived from Boc-D-Asp-OMe, creates a chiral environment around the active catalytic site. This chiral pocket dictates the trajectory of the substrate as it approaches the metal-nitrene intermediate, thereby controlling the facial selectivity of the C-H insertion and leading to the preferential formation of one enantiomer of the aminated product. nih.gov

X-ray crystallographic analysis of these dirhodium(II) aspartyl peptide complexes has provided crucial insights into the mechanism. nih.gov It has been revealed that the peptide ligand maintains a β-turn conformation, creating a near-C₄ symmetric structure. nih.gov This well-defined architecture is believed to be responsible for the high levels of enantiocontrol observed.

The choice of solvent and other reaction parameters also plays a critical role in optimizing both the yield and the enantioselectivity of the amination. nih.gov For instance, in the amination of benzylic C(sp³)–H bonds using a Rh₂(Boc-Asp-D-Pro-Acpc-Leu-OMe)₄ catalyst, switching the solvent from ethyl acetate (B1210297) to isopropyl acetate led to a significant increase in both yield (from 12% to 41%) and enantioselectivity (from 60:40 er to 66:34 er). nih.gov

Table 1: Effect of Solvent on Enantioselective C(sp³)–H Amination

| Entry | Solvent | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|

| 1 | Ethyl Acetate | 12 | 60:40 |

| 2 | Isopropyl Acetate | 41 | 66:34 |

Data derived from studies on benzylic C(sp³)–H amination with a Rh₂(Boc-Asp-D-Pro-Acpc-Leu-OMe)₄ catalyst. nih.gov

Precursor in the Synthesis of Enzyme Inhibitors and Probes

Synthetic Routes to Boc-D-Asp(OMe)-FMK and Related Caspase Inhibitor Analogues

Boc-D-Asp-OMe is a key intermediate in the synthesis of Boc-D-Asp(OMe)-FMK, a potent and irreversible pan-caspase inhibitor. aatbio.comontosight.ainovusbio.comsigmaaldrich.com Caspases are a family of cysteine proteases that play a central role in apoptosis (programmed cell death) and inflammation. ontosight.ainovusbio.com Inhibitors of these enzymes are valuable tools for studying these processes and hold therapeutic potential. ontosight.ai

The synthesis of caspase inhibitors often involves the use of protected amino acids. Boc-D-Asp-OMe serves as a precursor for creating these inhibitors. aatbio.comontosight.ai The fluoromethylketone (FMK) moiety is a crucial feature of these inhibitors, as it forms a covalent bond with the catalytic cysteine residue in the active site of the caspase, leading to irreversible inhibition. sigmaaldrich.com The methyl ester on the aspartic acid side chain enhances the cell permeability of the inhibitor. novusbio.comsigmaaldrich.com Once inside the cell, cellular esterases hydrolyze the methyl ester to generate the biologically active free carboxylate form. sigmaaldrich.com

Structural Modification Studies for Inhibitor Scaffold Development (focus on chemical synthesis)

The versatility of Boc-D-Asp-OMe as a building block extends to the development of diverse inhibitor scaffolds through structural modifications. For example, it has been utilized in the synthesis of bestatin (B1682670) derivatives, which are potent inhibitors of metalloaminopeptidases, a class of enzymes considered as drug targets for diseases like malaria. nih.gov

In one synthetic approach, N-Boc-D-amino acids, including derivatives of aspartic acid, are converted into Weinreb amides. nih.gov These amides are then reduced to aldehydes, which serve as key intermediates for the construction of α-hydroxy-β-amino acid units, a core structural motif in bestatin and its analogues. nih.gov This allows for the systematic variation of the side chain at the P1 position of the inhibitor, enabling the exploration of structure-activity relationships and the development of more potent and selective inhibitors. nih.gov

Furthermore, Boc-D-Asp-OMe can be used in the synthesis of more complex peptide structures through chemoselective ligation techniques. rsc.org For instance, it can be transformed into an activated ester and subsequently reacted to form a benzofuran (B130515) moiety, which can then be incorporated into a peptide chain. rsc.org This benzofuran can act as a masked salicylaldehyde (B1680747) ester, a functional group that can be challenging to introduce directly into peptides. rsc.org This strategy opens up avenues for creating novel peptide architectures with potential applications in inhibitor design.

Development of Advanced Materials and Functional Compounds Utilizing Boc-D-Asp-OMe as a Monomer

Boc-D-Asp-OMe and its derivatives are valuable monomers in the synthesis of advanced materials, particularly chiral polymers and peptoids. The defined stereochemistry of Boc-D-Asp-OMe allows for the creation of polymers with ordered secondary structures and specific functional properties.

One approach involves the conversion of aspartic acid derivatives into N-substituted β³-homoalanine monomers. acs.org For example, L-aspartic acid 1-methyl ester can undergo an aza-Michael addition with acrylates to produce N-substituted monomers. acs.org These monomers can then be polymerized to form backbone-chiral β-peptoid polymers. acs.org The properties of these polymers, such as their solubility in water, can be tuned by the nature of the N-substituent. acs.org

Another strategy is the use of N-carboxyanhydrides (NCAs) derived from aspartic acid esters as monomers for ring-opening polymerization (ROP). pmcisochem.fr This method allows for the synthesis of polyaminoacids and block copolymers with well-defined structures. pmcisochem.fr Functionalized monomers, which can be derived from Boc-D-Asp-OMe, offer the possibility of post-polymerization modification, further expanding the range of accessible polymer structures and functionalities for applications in drug delivery and other areas of materials science. pmcisochem.fr

Analytical and Characterization Methodologies in Boc D Asp Ome Research

Spectroscopic Techniques for Structural Elucidation of Boc-D-Asp-OMe Containing Molecules

Spectroscopy is indispensable for confirming the chemical structure of newly synthesized molecules. By probing the interactions of molecules with electromagnetic radiation, these techniques provide a detailed fingerprint of the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. nih.govnih.gov It provides precise information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

In the ¹H NMR spectrum of Boc-D-Asp-OMe, distinct signals correspond to each unique proton in the molecule. The tert-butoxycarbonyl (Boc) group typically displays a prominent singlet for its nine equivalent protons. The protons on the aspartic acid backbone (α-CH and β-CH₂) and the methyl ester group also show characteristic chemical shifts and coupling patterns, which can be used to confirm the structure.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. mdpi.com Each unique carbon atom in Boc-D-Asp-OMe gives rise to a distinct signal. The carbonyl carbons of the Boc group and the two ester groups appear at the downfield end of the spectrum, while the aliphatic carbons of the Boc group and the aspartate side chain appear at the upfield end. mdpi.com The chemical shifts are sensitive to the local electronic environment, making ¹³C NMR a valuable tool for structural verification. mdpi.com

Table 1: Typical NMR Data for Boc-Amino Acid Methyl Esters

Note: Data presented are representative values for similar structures, as specific experimental data for Boc-D-Asp-OMe can vary based on solvent and experimental conditions. Chemical shifts (δ) are in parts per million (ppm).

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| C(CH₃)₃ (Boc) | ~1.44 (s, 9H) | ~28.3 |

| C(CH₃)₃ (Boc) | - | ~80.4 |

| C=O (Boc) | - | ~155.7 |

| β-CH₂ | ~2.80-2.95 (m, 2H) | ~36-38 |

| α-CH | ~4.40-4.60 (m, 1H) | ~50-52 |

| C=O (α-ester) | - | ~171-172 |

| OCH₃ (methyl ester) | ~3.75 (s, 3H) | ~52.5 |

| C=O (side-chain ester) | - | ~170-171 |

Data compiled from analogous compounds reported in scientific literature. mdpi.com

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact molecular weight and elemental composition. patsnap.com In the context of Boc-D-Asp-OMe research, MS is routinely used to confirm the identity of the compound and its derivatives.

Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation power of HPLC with the detection capabilities of MS. patsnap.comnih.gov This hyphenated technique is particularly useful for analyzing complex reaction mixtures, allowing for the identification of products, byproducts, and starting materials in a single run. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is another powerful technique, especially for the analysis of larger molecules like peptides containing the Boc-D-Asp-OMe moiety. patsnap.comnih.gov It is known for its speed and sensitivity, making it suitable for high-throughput screening. patsnap.com In peptide analysis, MALDI-TOF can rapidly confirm the successful incorporation of the Boc-D-Asp-OMe residue by verifying the molecular weight of the resulting peptide. mdpi.com Tandem mass spectrometry (MS/MS) can further provide sequence information by fragmenting the peptide ions. nih.govresearchgate.net

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a rapid and simple method for identifying the presence of specific functional groups within a molecule. For Boc-D-Asp-OMe, the IR spectrum would exhibit characteristic absorption bands confirming its key structural features.

Table 2: Characteristic IR Absorption Bands for Boc-D-Asp-OMe

Note: Frequencies are approximate and can vary based on the sample state (e.g., solid, liquid) and molecular environment.

| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) |

| N-H (urethane) | Stretching | 3300 - 3500 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=O (urethane) | Stretching | 1680 - 1720 |

| C=O (ester) | Stretching | 1730 - 1750 |

| C-O | Stretching | 1000 - 1300 |

Data based on standard functional group correlation tables.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for isolating the desired product from a reaction mixture and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of amino acid derivatives and peptides. ajpamc.com It separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

For Boc-D-Asp-OMe, reversed-phase HPLC (RP-HPLC) is commonly used, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile). The purity of a sample is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. HPLC is also an invaluable tool for monitoring the progress of a chemical reaction, allowing researchers to track the consumption of reactants and the formation of products over time. acs.org

When dealing with chiral molecules like Boc-D-Asp-OMe, it is crucial to determine their stereochemical purity. Chiral HPLC is a specialized form of HPLC designed to separate enantiomers and diastereomers. nih.govcsfarmacie.cz This separation can be achieved in two main ways: by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, or by derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a standard achiral column. nih.gov

The determination of enantiomeric purity is critical to ensure that the D-enantiomer has not undergone racemization to the L-enantiomer (Boc-L-Asp-OMe). nih.gov Similarly, when Boc-D-Asp-OMe is incorporated into a peptide containing other chiral amino acids, diastereomers can be formed. sigmaaldrich.com Chiral HPLC provides a quantitative measure of the diastereomeric ratio, which is essential for characterizing the stereochemical outcome of a synthesis. acs.orgdntb.gov.ua

X-ray Crystallography for Absolute Configuration and Conformation Analysis

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional structure of molecules, providing precise information on bond lengths, bond angles, and torsion angles. This powerful analytical method allows for the conclusive assignment of the absolute configuration of chiral centers and a detailed understanding of the molecule's preferred conformation in the solid state. While a crystal structure for Boc-D-Asp-OMe itself is not publicly available in the searched literature, analysis of closely related structures, such as peptides incorporating the Boc-Asp(OMe) moiety, offers significant insights into its structural characteristics.

A notable example is the crystal structure determination of N-{N-[N-(tert-butoxycarbonyl)-l-α-aspartyl]-l-α-aspartyl}-l-α-aspartic acid 1⁴,2⁴,3⁴-trimethyl ester 3¹-2-oxo-2-phenylethyl ester, a homotripeptide containing three Boc-L-Asp(OMe) residues. nih.govnih.gov The crystallographic data from this study provides a valuable model for understanding the conformational preferences of the Boc-Asp(OMe) unit.

Detailed Research Findings

The analysis of the tripeptide containing Boc-L-Asp(OMe) reveals specific conformational features of these residues within a peptide backbone. The study determined the crystal structure to a high resolution, allowing for a detailed examination of the torsion angles that define the backbone and side-chain orientations.

The crystallographic data for the homotripeptide is summarized in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₈H₃₇N₃O₁₃ |

| Formula Weight | 623.60 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 17.7734 (2) |

| b (Å) | 4.97864 (4) |

| c (Å) | 18.1189 (2) |

| β (°) | 111.418 (1) |

| Volume (ų) | 1493.89 (3) |

In this structure, the peptide backbone adopts an extended conformation. nih.gov The torsion angles of the individual Boc-Asp(OMe) residues provide insight into their spatial arrangement. The φ (phi) and ψ (psi) torsion angles, which describe the rotation around the N-Cα and Cα-C bonds of the peptide backbone, respectively, fall within the β-region of the Ramachandran plot. This indicates a sheet-like structure, which is indeed observed in the crystal packing as the molecules form an infinite parallel β-sheet structure through intermolecular hydrogen bonds. nih.gov

The conformation of the aspartic acid side chain is described by the χ (chi) torsion angles. In the studied tripeptide, the side chains of the second and third Asp(OMe) residues adopt a g+ conformation, which is the most commonly observed conformation for aspartic acid residues. nih.gov However, the N-terminal Boc-protected Asp(OMe) residue exhibits a t conformation for its side chain. nih.gov

The key torsion angles for the Boc-Asp(OMe) residues within the tripeptide are detailed in the following table.

| Torsion Angle | Residue 1 | Residue 2 | Residue 3 |

|---|---|---|---|

| φ (°) | -122.49 (17) | -116.98 (16) | -84.60 (18) |

| ψ (°) | 86.49 (17) | 112.58 (16) | - |

| ω (°) | -168.62 (12) | -173.95 (13) | - |

| χ₁ (°) | 172.69 (15) | -66.56 (19) | -57.72 (17) |

While this data is for the L-enantiomer within a peptide, it provides a strong indication of the likely conformational preferences for a Boc-D-Asp-OMe molecule. The absolute configuration of the α-carbon would be inverted, but the intrinsic conformational preferences of the Boc protecting group and the methyl ester side chain are expected to be similar. An X-ray crystallographic analysis of Boc-D-Asp-OMe would definitively establish its solid-state conformation and confirm the absolute stereochemistry of the chiral center.

Challenges and Future Directions in Boc D Asp Ome Research

Addressing Persistent Side Reactions in Aspartate Chemistry

The chemical nature of aspartic acid residues presents inherent challenges in peptide synthesis, primarily the formation of aspartimide and racemization. These side reactions can significantly reduce the yield and purity of the target peptide. rsc.orgiris-biotech.de

Aspartimide formation is a significant side reaction that occurs during solid-phase peptide synthesis (SPPS), particularly under the basic conditions used for Fmoc group removal. iris-biotech.depeptide.com This intramolecular cyclization leads to the formation of a succinimide (B58015) ring, which can then reopen to form a mixture of α- and β-aspartyl peptides, as well as their racemized and piperidide adducts. iris-biotech.depeptide.com This not only reduces the yield of the desired peptide but also complicates purification due to the generation of multiple, closely related impurities. biotage.com

Several strategies have been developed to suppress aspartimide formation:

Modification of Deprotection Conditions: The basicity of the Fmoc deprotection solution can be tempered to reduce the rate of aspartimide formation. researchgate.net Adding acidic additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) to the piperidine (B6355638) solution has been shown to significantly decrease this side reaction. biotage.comnih.govacs.org Weaker bases, such as piperazine (B1678402) or dipropylamine (B117675) (DPA), have also been employed as alternatives to piperidine. biotage.comacs.org Formic acid can also be added to reduce aspartimide formation. iris-biotech.de

Sterically Hindered Side-Chain Protecting Groups: Increasing the steric bulk of the aspartate side-chain protecting group can physically block the intramolecular cyclization. biotage.com Protecting groups like 3-methylpent-3-yl (Mpe), 3-ethyl-3-pentyl (Epe), and 5-n-butyl-5-nonyl (Bno) have demonstrated improved protection against aspartimide formation compared to the standard tert-butyl (OtBu) group. biotage.comnih.govresearchgate.net

Backbone Protection: Protecting the amide nitrogen of the peptide bond following the aspartic acid residue can completely prevent aspartimide formation by removing the nucleophilic nitrogen required for the cyclization. peptide.combiotage.com The 2,4-dimethoxybenzyl (Dmb) group is a commonly used backbone protecting group for this purpose, often incorporated as a pre-formed dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH. biotage.comiris-biotech.de

Novel Protecting Group Strategies: An innovative approach involves masking the side-chain carboxylate with a cyanosulfurylide (CSY) group. iris-biotech.deresearchgate.netnih.gov This C-C bonded protecting group is stable to standard SPPS conditions and can be chemoselectively removed at the end of the synthesis. researchgate.netnih.gov This strategy has been shown to completely suppress aspartimide formation. iris-biotech.deresearchgate.net

Table 1: Comparison of Strategies to Mitigate Aspartimide Formation

| Strategy | Method | Advantages | Disadvantages |

|---|---|---|---|

| Modified Deprotection | Addition of HOBt, Oxyma, or formic acid to piperidine; use of weaker bases like piperazine or DPA. biotage.comnih.govacs.orgiris-biotech.de | Simple to implement with standard building blocks. biotage.com | Does not completely eliminate the side reaction. biotage.com HOBt is explosive in its anhydrous state. biotage.com |

| Bulky Side-Chain Esters | Use of protecting groups like Mpe, Epe, or Bno. biotage.comnih.govresearchgate.net | Significantly reduces aspartimide formation. biotage.comnih.gov | Increased cost of specialized amino acid derivatives. biotage.com May introduce solubility issues. iris-biotech.de |

| Backbone Protection | Incorporation of Dmb or Hmb groups, often as dipeptides. peptide.combiotage.com | Can completely eliminate aspartimide formation. biotage.com | Hindered coupling can be difficult. peptide.com Increased cost and limited commercial availability of dipeptides. biotage.com |

| Cyanosulfurylide (CSY) Protection | Masking the side-chain carboxylate with a CSY group. iris-biotech.deresearchgate.net | Complete suppression of aspartimide formation. iris-biotech.deresearchgate.net Improved solubility. iris-biotech.de | Requires an additional deprotection step. researchgate.net Methionine is not tolerated. nih.gov |

Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is another major concern in peptide synthesis, particularly during the activation of the carboxylic acid for coupling. bachem.comsigmaaldrich.com For aspartic acid derivatives, racemization can occur via two main base-catalyzed mechanisms: direct enolization or through the formation of an oxazolone (B7731731) intermediate. bachem.comhighfine.com

Key strategies to minimize racemization include:

Coupling Reagents and Additives: The choice of coupling reagent and the use of racemization-suppressing additives are critical. Carbodiimide reagents like N,N'-diisopropylcarbodiimide (DIC) are often used in combination with additives such as HOBt, 7-aza-1-hydroxybenzotriazole (HOAt), or OxymaPure. bachem.comhighfine.comwikipedia.org These additives form active esters that are less prone to racemization. wikipedia.org Newer uronium-type coupling reagents, such as COMU, which incorporates OxymaPure, also show high coupling efficiency with low racemization. bachem.com

Control of Basicity: The basicity of the reaction medium plays a crucial role in racemization. highfine.com The use of sterically hindered or weaker bases, such as N-methylmorpholine (NMM) or 2,4,6-collidine, is recommended over stronger bases like N,N-diisopropylethylamine (DIPEA) when there is a high risk of racemization. bachem.comhighfine.com

Novel Coupling Reagents: Research is ongoing to develop new coupling reagents that are inherently less prone to causing racemization. rsc.org Reagents like (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY) and ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) have been developed for racemization-free amide bond formation. rsc.org

Thiol-Labile Protecting Groups: An emerging strategy is the use of alternative Nα-protecting groups that can be removed under milder, non-basic conditions. The 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group, for example, is labile to thiols under nearly neutral conditions, which helps to suppress both racemization and aspartimide formation. nih.gov

Table 2: Influence of Additives on Suppressing Racemization

| Additive | Key Features | Performance |

|---|---|---|

| HOBt | The traditional and most popular additive for decades. bachem.com | Effective at suppressing racemization in carbodiimide-mediated reactions, but has explosive properties in its anhydrous form. biotage.combachem.com |

| HOAt | More acidic and reactive than HOBt. highfine.com | Accelerates coupling and provides better racemization suppression than HOBt. bachem.comhighfine.com Also has explosive properties. bachem.com |

| OxymaPure | A non-explosive alternative to benzotriazole-based additives. bachem.comnih.gov | Allows for high coupling rates with low racemization, comparable or superior to HOAt in demanding cases. bachem.comnih.gov |

| Oxyma-B | A newer oxime-based additive. mdpi.com | Shows superior performance as a racemization suppressor compared to OxymaPure and HOAt in both stepwise and segment coupling. mdpi.com |

Development of Sustainable and Green Synthetic Approaches for Aspartate Derivatives

The pharmaceutical and chemical industries are increasingly focused on developing more sustainable and environmentally friendly manufacturing processes. ambiopharm.comacsgcipr.org Peptide synthesis, traditionally associated with large volumes of hazardous solvents and excess reagents, is a key area for the implementation of green chemistry principles. ambiopharm.comacsgcipr.orgacs.org

Efforts to create greener synthetic routes for aspartate derivatives like Boc-D-Asp-OMe include:

Greener Solvents: Replacing hazardous solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) is a primary target. acs.org Research has explored the use of more benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone. acs.org The use of binary solvent mixtures is also being investigated as a tool to mitigate side reactions while using greener solvents. rsc.org

Solvent Recycling: Implementing solvent recovery and recycling systems in manufacturing facilities can significantly reduce hazardous waste. ambiopharm.com

Atom Economy: Developing synthetic methods that are more atom-efficient is a core principle of green chemistry. This includes minimizing the use of protecting groups and developing catalytic processes. oxfordglobal.com Liquid-phase peptide synthesis (LPPS) offers advantages over SPPS in this regard, as it reduces the need for large excesses of reagents and solvents. bachem.com

Alternative Energy Sources: The use of microwave-assisted peptide synthesis can accelerate reaction times, often leading to reduced energy consumption and potentially less reagent usage. ambiopharm.com

Biocatalysis and Chemoenzymatic Synthesis: The use of enzymes for peptide ligation or in the synthesis of amino acid precursors offers a highly selective and environmentally friendly alternative to traditional chemical methods. acsgcipr.orgacs.org For instance, electrochemical carboxylation of imines in flow microreactors is being explored as a green alternative to the Strecker synthesis for producing α-amino acids. researchgate.net

Expanding the Scope of Boc-D-Asp-OMe Derivatization and Functionalization

Beyond its use as a standard building block in peptide synthesis, there is growing interest in the derivatization and functionalization of the aspartic acid side chain to create novel amino acids and peptidomimetics. Boc-D-Asp-OMe serves as a versatile starting material for these modifications.

Side-Chain Functionalization: The side-chain carboxylic acid of aspartate can be modified to introduce a wide variety of functional groups. Recent research has demonstrated the functionalization of the side chain through photoinduced decarboxylation, allowing for the linkage of carbohydrates and other amino acids. nih.govacs.orgthieme-connect.com This provides a route to complex, non-natural peptide structures.

Dianionic Functionalization: The generation of dianions from N-protected aspartic acid esters, followed by reaction with electrophiles, is a powerful method for preparing novel α-amino acids. capes.gov.brrsc.org The stereochemical outcome of this reaction can be controlled by factors such as the nature of the electrophile and the steric bulk of the ester groups, allowing for the stereocontrolled synthesis of chimeric amino acids. capes.gov.br

Application of Computational Chemistry and Advanced Mechanistic Studies to Aspartate Reactions

A deeper understanding of the mechanisms underlying key reactions and side reactions involving aspartate is crucial for developing more efficient and reliable synthetic protocols. Computational chemistry and advanced mechanistic studies are providing valuable insights.

Mechanistic Insights: Computational modeling, such as Density Functional Theory (DFT) studies, can be used to investigate the transition states and reaction pathways of processes like aspartimide formation and racemization. peptide.com This allows for a rational approach to designing strategies for their suppression.

Predictive Modeling: By understanding the factors that promote side reactions, predictive models can be developed to identify "difficult" sequences that are prone to aspartimide formation or racemization. oxfordglobal.com This allows chemists to proactively choose alternative synthetic strategies, such as incorporating backbone protection or using specialized protecting groups, before the synthesis begins. oxfordglobal.com

Integration of Boc-D-Asp-OMe into Automated and Flow Chemistry Systems

Automation and flow chemistry are transforming peptide synthesis, enabling faster, more efficient, and more reproducible production of peptides. The integration of Boc-D-Asp-OMe and its derivatives into these systems is an important area of development.

Automated Solid-Phase Peptide Synthesis (SPPS): Boc-D-Asp-OMe is compatible with automated SPPS protocols. However, the challenges of aspartimide formation and racemization are often exacerbated at the elevated temperatures used in some automated systems to speed up synthesis. researchgate.netacs.org Therefore, the advanced strategies for mitigating these side reactions are particularly important for automated synthesis.

Flow Chemistry: Flow chemistry systems offer advantages in terms of heat and mass transfer, precise control over reaction times, and improved safety. acs.org The development of flow-based methods for peptide synthesis is an active area of research. acs.orgchemrxiv.org Integrating building blocks like Boc-D-Asp-OMe into continuous flow processes requires optimization of reaction conditions to ensure high coupling efficiency and minimal side reactions within the short residence times characteristic of flow reactors. researchgate.netresearchgate.net This includes adapting strategies for suppressing aspartimide formation and racemization to the flow environment. researchgate.net

Q & A

Q. How to ensure transparency in reporting Boc-D-Asp-OMe experimental data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.